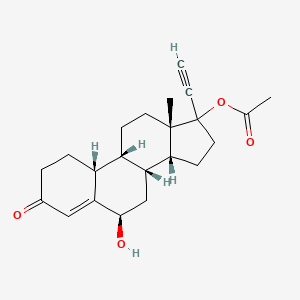

6beta-Hydroxy-3-oxo-19-nor-17alpha-pregn-4-en-20-yn-17-yl Acetate (6beta-Hydroxynorethisterone Acetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6alpha-Hydroxy Norethindrone Acetate is a synthetic derivative of norethindrone, a progestin hormone used in various medical applications. This compound is known for its potent progestogenic activity and is utilized in hormone replacement therapy, contraception, and the treatment of endometriosis and abnormal uterine bleeding .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Hydroxy Norethindrone Acetate typically involves the hydroxylation of norethindrone acetate. This process can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of 6alpha-Hydroxy Norethindrone Acetate involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure consistency, efficiency, and safety, adhering to stringent regulatory standards .

Analyse Des Réactions Chimiques

Types of Reactions: 6alpha-Hydroxy Norethindrone Acetate undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate.

Reduction: Reduction reactions using hydrogen gas in the presence of a catalyst.

Substitution: Halogenation or other substitution reactions using appropriate halogenating agents

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of the original compound .

Applications De Recherche Scientifique

6alpha-Hydroxy Norethindrone Acetate has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods

Biology: Studied for its effects on cellular processes and hormone regulation

Medicine: Utilized in hormone replacement therapy, contraception, and treatment of endometriosis and abnormal uterine bleeding

Industry: Employed in the pharmaceutical industry for the development of new therapeutic agents

Mécanisme D'action

6alpha-Hydroxy Norethindrone Acetate exerts its effects by mimicking the actions of endogenous progesterone. It binds to progesterone receptors in target tissues, leading to the modulation of gene expression and subsequent physiological effects. The compound influences various molecular pathways, including those involved in the regulation of the menstrual cycle, maintenance of pregnancy, and inhibition of ovulation .

Comparaison Avec Des Composés Similaires

- Norethindrone Acetate

- Ethynodiol Diacetate

- Norethynodrel

- Lynestrenol

Comparison: 6alpha-Hydroxy Norethindrone Acetate is unique due to its specific hydroxylation at the 6alpha position, which enhances its progestogenic activity and metabolic stability compared to other similar compounds. This modification allows for more targeted therapeutic applications and potentially fewer side effects .

Propriétés

Formule moléculaire |

C22H28O4 |

|---|---|

Poids moléculaire |

356.5 g/mol |

Nom IUPAC |

[(6R,8R,9R,10R,13S,14R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16+,17-,19-,20-,21+,22?/m1/s1 |

Clé InChI |

NVEXGWVOAPQSMX-CCIZITTOSA-N |

SMILES isomérique |

CC(=O)OC1(CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C |

SMILES canonique |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,18-Bis(2,4-dichlorophenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13790511.png)

![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)

![2-Chloro-2-hydroxyacetaldehyde;2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B13790544.png)